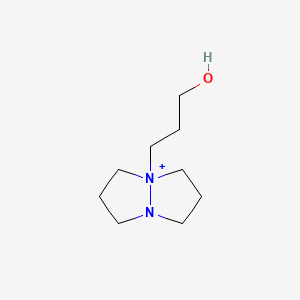
4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine is a complex organic compound belonging to the pyrrolo-pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyrrolo ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine typically involves multi-step organic reactions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid . This method ensures the formation of the desired bicyclic structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反応の分析
Types of Reactions
4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, such as bromo or chloro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another bicyclic compound with similar structural features and biological activities.
Thieno[2,3-d]pyrimidine: Known for its inhibitory effects on various enzymes and potential therapeutic applications.
Uniqueness
4-Amino-5-(aminocarbonyl)-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo-(2,3-d)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse research applications.
特性
CAS番号 |
127945-94-2 |
|---|---|
分子式 |
C11H15N5O3S |
分子量 |
297.34 g/mol |
IUPAC名 |
4-amino-7-(2,3-dihydroxypropyl)-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N5O3S/c1-20-11-7(9(13)19)6-8(12)14-4-15-10(6)16(11)2-5(18)3-17/h4-5,17-18H,2-3H2,1H3,(H2,13,19)(H2,12,14,15) |
InChIキー |
BPGIAHORGZKODS-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C2=C(N=CN=C2N1CC(CO)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)


